molecular formula C12H16N2O2 B12639535 2-(2-Phenylpiperazin-1-YL)acetic acid

2-(2-Phenylpiperazin-1-YL)acetic acid

Cat. No.: B12639535
M. Wt: 220.27 g/mol
InChI Key: GZPMSHXGJMOAQE-UHFFFAOYSA-N
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Description

2-(2-Phenylpiperazin-1-YL)acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological activities, including their use as antipsychotics, antidepressants, and antihistamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpiperazin-1-YL)acetic acid typically involves the reaction of phenylpiperazine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. The crude product is purified using recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylpiperazin-1-YL)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenylpiperazin-1-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylpiperazin-1-YL)acetic acid is unique due to its specific structural features and potential therapeutic applications. Unlike other piperazine derivatives, it has shown promise in modulating neurotransmitter systems, making it a valuable compound for further research in neuropharmacology and drug development .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-phenylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)9-14-7-6-13-8-11(14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)

InChI Key

GZPMSHXGJMOAQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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